Hdbtu
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Overview
Description
Preparation Methods
HDBTU can be synthesized by reacting the corresponding 4-amino derivative with hexafluorophosphoric acid . Specifically, 3,4-dihydro-4-oxo-1,2,3-benzotriazol-3-amine is first synthesized and then reacted with trimethylthiourea to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .
Chemical Reactions Analysis
HDBTU undergoes various types of reactions, including phosphorylation reactions . It is commonly used in the synthesis of organic phosphate and organic phosphoric acid amide compounds . The major products formed from these reactions include phosphorus-containing polymer materials . Common reagents used in these reactions include hexafluorophosphoric acid and trimethylthiourea .
Scientific Research Applications
HDBTU is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a coupling reagent in peptide synthesis due to its low cost, excellent activation, racemization suppression, and good solubility and stability . In biology and medicine, it is utilized for the synthesis of various pharmaceutical compounds . In industry, it is employed in the synthesis of phosphorus-containing polymer materials .
Mechanism of Action
The mechanism of action of HDBTU involves activating the carboxyl group of the amino acid, allowing it to react with the amino group of another amino acid . This activation is achieved by forming a stabilized hydroxybenzotriazole leaving group . The activated intermediate species is then attacked by the amine during aminolysis, forming the desired amide .
Comparison with Similar Compounds
HDBTU is similar to other coupling reagents such as HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) . Both compounds are used in peptide synthesis and exhibit similar properties, such as resistance to racemization and mild activating properties . this compound is unique in its specific application for the synthesis of phosphorus-containing polymer materials .
Similar Compounds::- HBTU (hexafluorophosphate benzotriazole tetramethyl uronium)
- TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate)
- DIC (diisopropylcarbodiimide)
Properties
IUPAC Name |
[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYDGCPRFFOXLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N5O2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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